

Z-Arg-SBzl TFA: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Arg-SBzl TFA

Cat. No.: B12395220

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For researchers, scientists, and drug development professionals, **Z-Arg-SBzl TFA** stands as a valuable tool for the sensitive and specific measurement of activated protein C (APC) activity. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in enzymatic assays.

Z-Arg-SBzl TFA is the trifluoroacetate salt of S-benzyl-N α -benzyloxycarbonyl-L-arginine thioester. The trifluoroacetate counterion enhances the solubility and stability of the compound. As a chromogenic substrate, it is specifically designed to be cleaved by the serine protease, activated protein C. This cleavage releases a thiol group, which can be detected spectrophotometrically, providing a quantitative measure of APC's enzymatic activity.

Core Properties and Mechanism of Action

Z-Arg-SBzl TFA's utility is rooted in its specific recognition and cleavage by activated protein C. APC, a key enzyme in the regulation of blood coagulation, exerts its anticoagulant effect primarily through the proteolytic inactivation of Factors Va and VIIIa. In a laboratory setting, the enzymatic activity of APC can be precisely quantified using substrates like Z-Arg-SBzl.

The reaction proceeds as follows: In the presence of activated protein C, the thioester bond in Z-Arg-SBzl is hydrolyzed. This releases the benzylthiol leaving group. The rate of this release, and thus the rate of the colorimetric change, is directly proportional to the concentration of active APC in the sample.

Quantitative Data: Physicochemical and Kinetic Parameters

For accurate and reproducible experimental design, a clear understanding of the substrate's properties and its interaction with the enzyme is crucial.

Parameter	Value	Reference
Full Chemical Name	S-benzyl-N α - ((benzyloxy)carbonyl)-L- arginine thioester trifluoroacetic acid salt	
Molecular Formula	C ₂₁ H ₂₆ N ₄ O ₃ S · C ₂ HF ₃ O ₂	
Molecular Weight	528.5 g/mol	
CAS Number	Not available for the TFA salt, 88253-86-5 for the parent compound	
Appearance	White to off-white solid	
Solubility	Soluble in aqueous buffers, DMSO, and ethanol.	[1] [2]
Storage	Store at -20°C. For long-term storage, desiccate and protect from light.	[1]

The efficiency of Z-Arg-SBzl as a substrate for human activated protein C is characterized by its Michaelis-Menten kinetic constants.

Kinetic Parameter	Value for Human Activated Protein C	Reference
K _m (Michaelis constant)	0.021 ± 0.004 mM	[3]
k _{cat} (catalytic constant)	48 ± 3 s ⁻¹	[3]
k _{cat} /K _m (catalytic efficiency)	2.3 x 10 ⁶ M ⁻¹ s ⁻¹	[3]

Experimental Protocols

The following is a detailed methodology for a typical chromogenic assay to measure the activity of purified activated protein C using **Z-Arg-SBzl TFA**. This protocol is based on the principles outlined in the key literature.[3]

Reagents and Materials:

- Purified human activated protein C (APC)
- **Z-Arg-SBzl TFA**
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
- DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) solution: 10 mM in assay buffer
- Microplate reader capable of measuring absorbance at 412 nm
- 96-well microplates

Experimental Procedure:

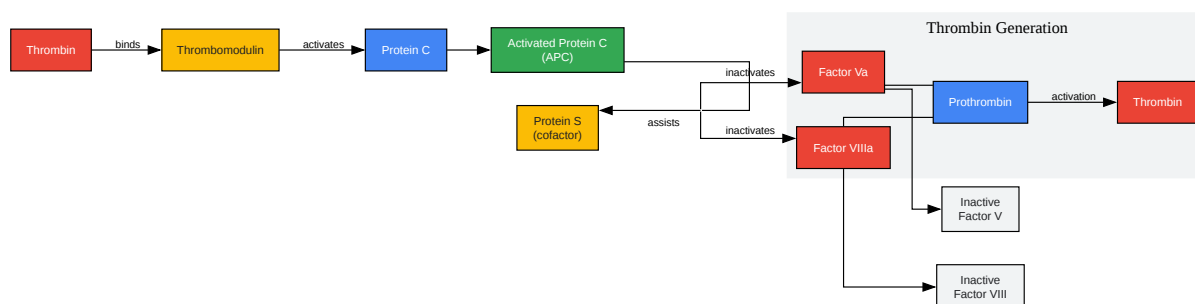
- Preparation of Reagents:
 - Prepare a stock solution of **Z-Arg-SBzl TFA** in DMSO.
 - Prepare a series of dilutions of the purified human APC in assay buffer to the desired concentrations.
 - Prepare the DTNB working solution by diluting the stock solution in the assay buffer.

- Assay Protocol:
 - To each well of a 96-well microplate, add the following in order:
 - 50 μ L of assay buffer
 - 20 μ L of the DTNB working solution
 - 10 μ L of the **Z-Arg-SBzl TFA** solution (to achieve a final concentration in the range of the K_m value)
 - Pre-incubate the plate at 37°C for 5 minutes.
 - Initiate the reaction by adding 20 μ L of the APC dilution to each well.
 - Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C.
- Data Analysis:
 - Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve using the Beer-Lambert law. The molar extinction coefficient for the TNB^{2-} anion produced from the reaction of the released thiol with DTNB at 412 nm is $14,150\text{ M}^{-1}\text{cm}^{-1}$.
 - Plot the reaction rate (V) against the substrate concentration to determine the Michaelis-Menten kinetic parameters (K_m and V_{max}). The k_{cat} can be calculated from V_{max} if the enzyme concentration is known ($k_{cat} = V_{max} / [E]$).

Visualizations

Activated Protein C Anticoagulant Pathway

The following diagram illustrates the central role of activated protein C in the regulation of the coagulation cascade.

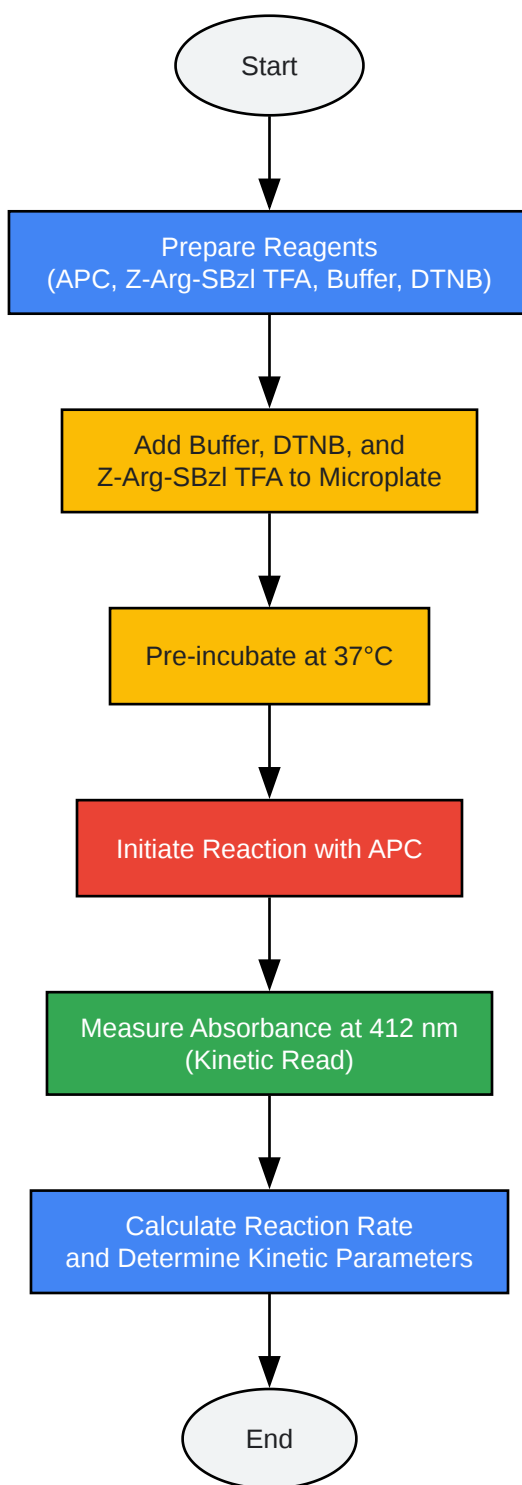


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Caption: The Activated Protein C (APC) anticoagulant pathway.

Experimental Workflow for Measuring APC Activity

The following diagram outlines the key steps in a typical experimental workflow for quantifying APC activity using **Z-Arg-SBzl TFA**.



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Caption: Experimental workflow for APC activity measurement.

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